molecular formula C9H10ClNO B14124108 N-[2-(2-chlorophenyl)ethyl]formamide

N-[2-(2-chlorophenyl)ethyl]formamide

Cat. No.: B14124108
M. Wt: 183.63 g/mol
InChI Key: FBAWZHUIVANMHE-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethyl]formamide is an aromatic formamide derivative characterized by a 2-chlorophenyl group attached to an ethylamine backbone, which is further substituted with a formyl group. Its molecular formula is C₉H₉ClNO (molecular weight: 183.63 g/mol). The 2-chlorophenyl substituent may confer electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]formamide

InChI

InChI=1S/C9H10ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12)

InChI Key

FBAWZHUIVANMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]formamide typically involves the reaction of 2-(2-chlorophenyl)ethylamine with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the amine to the formamide. The general reaction scheme is as follows:

[ \text{2-(2-chlorophenyl)ethylamine} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Physicochemical Properties

The table below highlights key differences in molecular features and properties among N-[2-(2-chlorophenyl)ethyl]formamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Notable Properties
This compound C₉H₉ClNO 183.63 2-Chlorophenyl, ethyl ~2.5 Likely crystalline; moderate organic solubility
N-(2-Acetyl-5-chlorophenyl)formamide C₉H₈ClNO₂ 197.62 5-Chloro, acetyl 2.0 Higher lipophilicity; planar structure
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 4-Methyl ~0.5 Phase transitions under thermal stress
N-(2-Ethoxyphenyl)formamide C₉H₁₁NO₂ 165.19 2-Ethoxy ~1.2 Planar molecule; N–H⋯O hydrogen bonding
N-(2,6-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.03 2,6-Dichloro ~3.0 Enhanced thermal stability; ordered crystal packing

Key Observations :

  • Chlorine Substitution: The position and number of chlorine atoms significantly affect LogP and solubility. For instance, 2,6-dichlorophenyl substitution increases hydrophobicity (LogP ~3.0) compared to monosubstituted analogs .
  • Functional Groups: Ethoxy or acetyl groups introduce steric and electronic variations.

Insights :

  • Hydrophilic substituents (e.g., hydroxyl groups) in styrylformamides enhance antibacterial activity, likely due to improved membrane penetration .
  • The 2-chlorophenyl group in the target compound may confer distinct activity profiles, but empirical studies are needed.

Structural and Crystallographic Features

Comparative hydrogen bonding and crystal packing behaviors:

Compound Name Key Structural Features Hydrogen Bonding Network
N-(2-Ethoxyphenyl)formamide Near-planar structure; ethoxy tilt = 12.9° N–H⋯O chains along a-axis
N-[(R)-(2-Chlorophenyl)...]acetamide Cyclopentyl and hydroxy substituents O–H⋯O chains
N-(4-Methylphenyl)formamide Disordered-to-ordered phase transitions Not explicitly reported

Impact of Substituents :

  • The ethoxy group in N-(2-ethoxyphenyl)formamide disrupts planarity but facilitates intermolecular hydrogen bonding .
  • Chlorine atoms in the 2-position may promote halogen bonding, influencing crystal stability .

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